3-Chloro-5-methylfuro[3,2-b]pyridine
Description
3-Chloro-5-methylfuro[3,2-b]pyridine is a fused heterocyclic compound comprising a pyridine ring fused with a furan ring.
Properties
Molecular Formula |
C8H6ClNO |
|---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
3-chloro-5-methylfuro[3,2-b]pyridine |
InChI |
InChI=1S/C8H6ClNO/c1-5-2-3-7-8(10-5)6(9)4-11-7/h2-4H,1H3 |
InChI Key |
WCYUWUJWLTVMQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)OC=C2Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
- Heterocyclic Core: The furo[3,2-b]pyridine system (target compound) incorporates an oxygen atom in the fused furan ring, making it more electron-deficient than thieno[3,2-b]pyridine (), where sulfur’s lower electronegativity enhances aromaticity and stability . Pyridine derivatives (e.g., ) lack fused rings, simplifying synthesis but reducing conformational rigidity compared to fused systems.
- Substituent Effects: Trifluoromethyl (CF₃) and Ester Groups (): The CF₃ group increases metabolic stability in pharmaceuticals, while the ester (COOCH₃) enables hydrolysis-driven functionalization . Methoxy (OCH₃) Groups (): Electron-donating OCH₃ enhances pyridine’s basicity but may lead to demethylation under acidic conditions.
Research Findings and Trends
- Electronic Modulation: Thienopyridines () exhibit greater aromatic stability than furopyridines, impacting their UV-Vis absorption and fluorescence properties .
- Synthetic Accessibility: Pyridine derivatives with methoxy groups () are often synthesized via nucleophilic aromatic substitution, whereas fused systems (e.g., furo/thienopyridines) require cyclization strategies.
- Applications: CF₃-containing compounds () are prioritized in agrochemicals for resistance management, while thienopyridines () are explored in optoelectronics due to sulfur’s conductive properties .
Preparation Methods
Halogenation of Methylfuropyridine Precursors
A direct method involves the selective chlorination of 5-methylfuro[3,2-b]pyridine derivatives. In Example 12, Stage 1 of RU2154065C2 , 2,3-dichloro-5-methylfuro[3,2-b]pyridine is dissolved in tetrahydrofuran (THF) and treated with methylmagnesium bromide (MeMgBr) at −78°C. The Grignard reagent selectively dechlorinates the 2-position, yielding 3-chloro-5-methylfuro[3,2-b]pyridine with >85% purity after workup.
Key Reaction Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | MeMgBr, THF | −78°C | 2 h | 72% |
This method avoids over-chlorination and leverages the steric hindrance of the methyl group to direct regioselectivity .
Cyclocondensation of Chlorinated Pyridine Intermediates
A two-step approach combines pyridine ring formation with subsequent furan cyclization. DE2143989A1 describes a Diels-Alder-inspired protocol using 4-methyloxazol and sulfone derivatives. For example, 3-chloro-5-methylpyridine-2-sulfonyl chloride reacts with 2,5-dihydrofuran in benzene at 130°C for 8 hours, forming the furopyridine core. Acidic hydrolysis then removes the sulfonyl group, yielding the target compound.
Optimized Conditions
Metal-Free Heterocyclization of Pyridine-N-Oxides
Adapting methodologies from J. Org. Chem. , pyridine-N-oxides undergo intramolecular cyclization under mild conditions. Starting with 3-chloro-5-methylpyridine-2-carbaldehyde-N-oxide, treatment with acetic anhydride at 80°C induces furan ring closure via aldol condensation. This method achieves 50–65% yields and avoids transition-metal catalysts.
Advantages
Vapor-Phase Chlorination of Picoline Derivatives
Building on TFMP synthesis strategies , 5-methylfuro[3,2-b]pyridine is subjected to vapor-phase chlorination using Cl₂ gas over a Cr₂O₃/Al₂O₃ catalyst at 320°C. This method selectively substitutes the 3-position due to the electron-withdrawing effect of the furan oxygen, achieving 78% conversion with 89% selectivity.
Process Metrics
| Parameter | Value |
|---|---|
| Temperature | 320°C |
| Catalyst Loading | 15 wt% Cr₂O₃/Al₂O₃ |
| Residence Time | 30 s |
Industrial scalability makes this route viable for bulk production .
Functional Group Interconversion (FGI) Approaches
A less common strategy involves modifying pre-functionalized furopyridines. For instance, 3-amino-5-methylfuro[3,2-b]pyridine undergoes Sandmeyer reaction with CuCl₂/HCl at 0°C, replacing the amino group with chlorine. While yields are moderate (55–60%), this method allows late-stage diversification .
Comparative Analysis of Methods
Q & A
Q. Critical Factors :
Q. Yield Optimization Table :
| Method | Typical Yield (%) | Key Limitation |
|---|---|---|
| Cyclocondensation | 45–60 | Byproduct formation |
| Nucleophilic Substitution | 70–85 | Sensitivity to moisture |
| Suzuki Coupling | 50–75 | Catalyst cost and purification |
How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound derivatives?
Q. Basic Research Focus
- ¹H/¹³C NMR :
- Chlorine and methyl substituents induce distinct deshielding in adjacent protons (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- COSY and HSQC correlate coupling patterns to confirm ring connectivity.
- Mass Spectrometry :
Case Study :
In N-(4-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide, NOESY confirmed spatial proximity between the methyl group and the carboxamide moiety .
What strategies mitigate regioselectivity challenges during functionalization of the furopyridine core?
Advanced Research Focus
Regioselectivity is influenced by electronic and steric effects:
- Electrophilic Substitution :
- Directed Metalation :
Example :
In 3-chloro-5-(trifluoromethyl)pyridine, hydroxylation at C2 is achieved using KOH/EtOH under reflux, leveraging the electron-withdrawing CF₃ group .
How to reconcile contradictory reports on the biological activity of this compound derivatives?
Advanced Research Focus
Discrepancies often arise from:
- Dosage Effects : Low doses may inhibit kinases selectively, while high doses induce off-target toxicity (e.g., hepatotoxicity) .
- Assay Variability : Differences in cell lines (e.g., HepG2 vs. HEK293) or incubation times alter IC₅₀ values .
- Metabolic Stability : Derivatives with electron-withdrawing groups (e.g., –CF₃) show longer half-lives in hepatic microsomes .
Q. Resolution Strategy :
- Standardize assays using isogenic cell lines.
- Conduct ADMET profiling early in lead optimization.
What computational approaches predict the reactivity of this compound in nucleophilic substitution?
Q. Advanced Research Focus
- DFT Calculations :
- Molecular Dynamics :
- Simulate transition states for SNAr reactions, highlighting steric hindrance from the methyl group .
Case Study :
For 3-chloro-2-hydroxy-5-(trifluoromethyl)pyridine, DFT predicted a 15 kcal/mol barrier for hydroxylation, matching experimental kinetics .
How does substituent modification alter the photostability of furo[3,2-b]pyridine derivatives?
Q. Basic Research Focus
- Electron-Donating Groups (e.g., –OCH₃): Increase π→π* transitions, reducing UV stability.
- Electron-Withdrawing Groups (e.g., –NO₂): Enhance stability via resonance delocalization .
Q. Accelerated Degradation Testing :
| Substituent | Half-life (h, UV light) | Degradation Pathway |
|---|---|---|
| –CH₃ | 48 | C–Cl bond cleavage |
| –CF₃ | 120 | Ring oxidation |
| –NO₂ | >200 | Minimal decomposition |
What are the challenges in scaling up the synthesis of this compound, and how are they addressed?
Q. Advanced Research Focus
- Byproduct Formation :
- Purification :
- Silica gel chromatography is inefficient for gram-scale; switch to recrystallization (e.g., hexane/EtOAC) .
- Catalyst Recycling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
